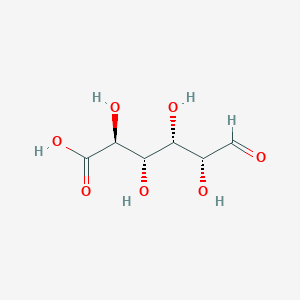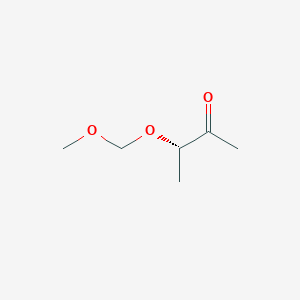
(3S)-3-(Methoxymethoxy)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(Methoxymethoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that is widely used in scientific research. It is a key intermediate in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMK glycidate is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is not well understood. However, it is believed to act as a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to interact with the serotonin system in the brain, leading to increased release of serotonin and other neurotransmitters. It is possible that (3S)-3-(Methoxymethoxy)butan-2-one glycidate may also have effects on the serotonin system, although further research is needed to confirm this.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (3S)-3-(Methoxymethoxy)butan-2-one glycidate. However, it is known to be a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to have psychoactive effects, including feelings of euphoria, increased sociability, and altered perception of time and space. However, it is important to note that (3S)-3-(Methoxymethoxy)butan-2-one glycidate itself is not a psychoactive substance and does not have these effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-(Methoxymethoxy)butan-2-one glycidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available from a number of suppliers. Additionally, (3S)-3-(Methoxymethoxy)butan-2-one glycidate can be used as a starting material for the synthesis of a wide range of compounds. However, the use of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is tightly regulated in many countries due to its potential use in the illicit drug trade. Researchers must obtain the necessary permits and follow strict guidelines when working with (3S)-3-(Methoxymethoxy)butan-2-one glycidate.
Orientations Futures
There are several future directions for research on (3S)-3-(Methoxymethoxy)butan-2-one glycidate. One potential area of research is the development of new synthetic routes for the production of (3S)-3-(Methoxymethoxy)butan-2-one glycidate. This could lead to more efficient and cost-effective methods for the synthesis of various drugs. Additionally, further research is needed to better understand the mechanism of action of (3S)-3-(Methoxymethoxy)butan-2-one glycidate and its potential effects on the serotonin system. Finally, (3S)-3-(Methoxymethoxy)butan-2-one glycidate may have potential applications in the development of new drugs with therapeutic properties.
Méthodes De Synthèse
(3S)-3-(Methoxymethoxy)butan-2-one glycidate can be synthesized by the reaction of piperonal with glycidol in the presence of a basic catalyst. This process involves the formation of an intermediate epoxide, which is then hydrolyzed to yield (3S)-3-(Methoxymethoxy)butan-2-one glycidate. The synthesis of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is relatively simple and can be carried out in a laboratory setting. However, due to its potential use in the illicit drug trade, the production of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is tightly regulated in many countries.
Applications De Recherche Scientifique
(3S)-3-(Methoxymethoxy)butan-2-one glycidate is primarily used as an intermediate in the synthesis of various drugs. However, it also has potential applications in scientific research. For example, (3S)-3-(Methoxymethoxy)butan-2-one glycidate can be used as a precursor for the synthesis of novel compounds with potential therapeutic properties. Additionally, (3S)-3-(Methoxymethoxy)butan-2-one glycidate can be used as a starting material for the synthesis of isotopically labeled compounds, which can be used in metabolic studies.
Propriétés
Numéro CAS |
106513-36-4 |
|---|---|
Nom du produit |
(3S)-3-(Methoxymethoxy)butan-2-one |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3S)-3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3/t6-/m0/s1 |
Clé InChI |
VIKFSFGPOILCGK-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)C)OCOC |
SMILES |
CC(C(=O)C)OCOC |
SMILES canonique |
CC(C(=O)C)OCOC |
Synonymes |
2-Butanone, 3-(methoxymethoxy)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


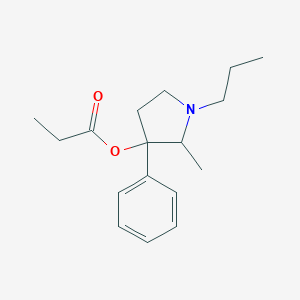
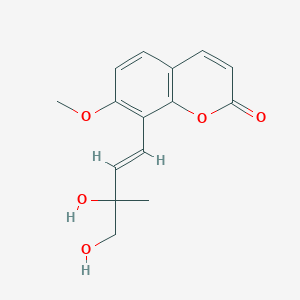
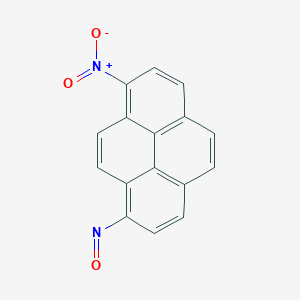
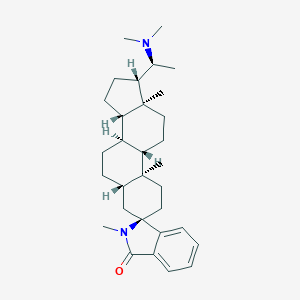
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
